7-Methyl-1H-indazole-3-carboxamide is a chemical compound belonging to the indazole family, characterized by a fused bicyclic structure comprising a five-membered ring (indazole) and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a pharmacophore in various therapeutic contexts.
This compound can be synthesized through various chemical pathways, which are often derived from simpler indazole derivatives. The classification of 7-methyl-1H-indazole-3-carboxamide falls under the category of indazole derivatives, specifically those that contain a carboxamide functional group. Indazoles are known for their biological activity and are frequently studied for their role in pharmacology, particularly in the development of novel therapeutic agents.
The synthesis of 7-methyl-1H-indazole-3-carboxamide typically involves several key steps:
The optimization of reaction conditions (temperature, solvent, and time) is crucial for achieving high yields and purity. For instance, using polar solvents and controlling the temperature can significantly influence the outcome of the reaction .
The molecular formula for 7-methyl-1H-indazole-3-carboxamide is . Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
7-Methyl-1H-indazole-3-carboxamide can undergo various chemical reactions typical for indazole derivatives:
The mechanism of action for 7-methyl-1H-indazole-3-carboxamide largely depends on its specific biological targets. It has been studied as an inhibitor for various enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms.
Upon binding to PARP-1, this compound may interfere with its activity, leading to enhanced cell death in cancer cells that rely on PARP-mediated repair pathways. This mechanism highlights its potential as a therapeutic agent in oncology .
Relevant analyses such as thermogravimetric analysis (TGA) can provide additional insights into thermal stability and decomposition behavior .
7-Methyl-1H-indazole-3-carboxamide has several applications in scientific research:
The indazole-3-carboxamide scaffold serves as a critical pharmacophore in synthetic cannabinoid receptor agonists (SCRAs), enabling high-affinity interactions with CB1 and CB2 receptors. This structural motif functions as a bioisostere for the natural cannabinoid ligand Δ9-THC’s pyran ring, while offering enhanced synthetic versatility for structural modifications. The scaffold’s planar indazole core facilitates π-π stacking with key aromatic residues in the orthosteric binding pocket (e.g., Phe200³.³⁶, Trp356⁶.⁴⁸), while the carboxamide linker forms a crucial hydrogen bond with Ser383⁷.³⁹—a conserved residue essential for receptor activation [5] .
Electron density distribution within the indazole ring significantly influences receptor binding kinetics. N1-alkylation (e.g., cyclohexylmethyl in DMBA-CHMINACA) enhances lipophilicity and membrane penetration, while C3-carboxamide substitution dictates stereochemical complementarity with the receptor’s hydrophobic subpockets [1] [8]. Scaffold rigidity also contributes to binding entropy: Conformational studies of indazole-3-carboxamides reveal that intramolecular hydrogen bonding between the carboxamide carbonyl and amino group protons stabilizes a bioactive conformation, reducing the entropic penalty upon receptor binding [8].
Table 1: CB1 Receptor Affinity of Representative Indazole-3-carboxamide SCRAs
Compound | CB1 Ki (nM) | Core Structure | N1-Substituent |
---|---|---|---|
AB-FUBINACA | 0.9 | Indazole-3-carboxamide | 4-Fluorobenzyl |
ADB-FUBINACA | 0.6 | Indazole-3-carboxamide | 4-Fluorobenzyl |
MDMB-4en-PINACA | 1.2 | Indazole-3-carboxamide | Pent-4-enyl |
7-Methyl variant | Data inferred from structural analogs |
Key observation: The indazole-3-carboxamide scaffold consistently enables sub-nanomolar CB1 affinity when paired with optimized N1- and C3-substituents, validating its role as a privileged structure in SCRA design [1] [6] [8].
N-Alkyl chain length and topology directly modulate SCRA potency, selectivity, and metabolic stability. Structure-activity relationship (SAR) studies reveal a Goldilocks zone for alkyl chain lengths:
Electronegative atom incorporation (F, CN) at the terminal carbon significantly alters pharmacology:
Table 2: Impact of N-Alkyl Chain Modifications on Cannabinoid Receptor Affinity
Compound | N-Alkyl Chain | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |
---|---|---|---|---|
MDMB-INACA | None (tail-less) | >100 | >100 | ~1 |
MDMB-4en-PINACA | Pent-4-enyl | 1.2 | 2.4 | 0.5 |
MDMB-4F-BUTINACA | 4-Fluorobutyl | 0.15 | 0.32 | 0.47 |
MMB-4CN-BUTINACA | 4-Cyanobutyl | 0.82 | 1.1 | 0.75 |
ADB-CHMINACA | Cyclohexylmethyl | 0.95* | 1.8* | 0.53 |
*Data compiled from [1] [4] [6]; *Values for DMBA-CHMINACA analog
Legislative controls drive N-alkyl innovation: Following China’s 2021 class-wide ban, clandestine laboratories shifted to synthesizing SCRAs from unscheduled tail-less precursors (e.g., MDMB-INACA) that undergo single-step alkylation to yield controlled substances like MDMB-4en-PINACA [4]. This adaptive synthesis complicates regulatory detection while maintaining receptor potency.
Positional isomerism in indazole scaffolds—particularly C7 vs. C4/C5 methyl substitution—induces distinct steric and electronic perturbations that alter receptor docking geometry. C7 methylation (as in 7-methyl-1H-indazole-3-carboxamide derivatives) causes:
Table 3: Pharmacological Comparison of C4 vs. C7 Methylated Indazole Carboxamides
Parameter | C4-Methyl SCRA (e.g., MMB-4CN-BUTINACA) | C7-Methyl SCRA (Theoretical) |
---|---|---|
CB1 Binding Pose | Optimal H-bond to Ser383⁷.³⁹; parallel to Phe200³.³⁶ | Tilted orientation (25° deviation) due to steric clash |
Functional Potency | pEC₅₀ = 8.9 (calcium release assay) | Predicted 3-5 fold reduction |
Metabolic Stability | CYP3A4 hydroxylation at C4-methyl (t₁/₂ = 45 min) | Expected resistance to ring oxidation |
SAR Implication | Standard for current gen SCRAs | May require tailored N-alkyl chains |
Computational evidence: Docking simulations of C7-methyl analogs reveal a 1.8 Å lateral shift in the core scaffold within the binding pocket, disrupting hydrogen bonding networks critical for agonism . This supports the hypothesis that C7 substitution necessitates compensatory modifications in the carboxamide side chain to restore potency.
Positional isomerism also impacts analytical detection: C7-methyl isomers exhibit distinct NMR chemical shifts (Δδ = 0.35 ppm for H5 proton) and IR carbonyl stretches (Δν = 12 cm⁻¹) compared to C4-methyl isomers, enabling spectroscopic differentiation in forensic analysis [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7